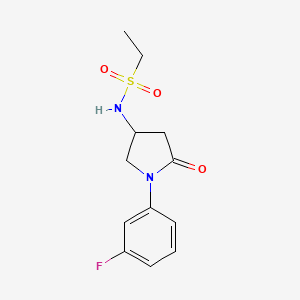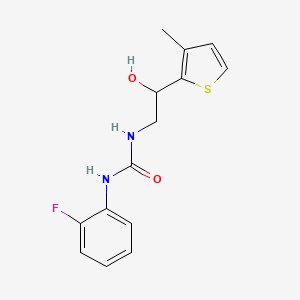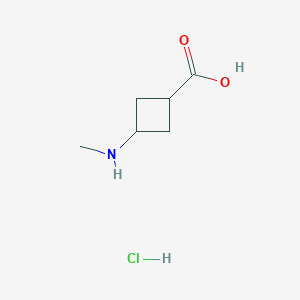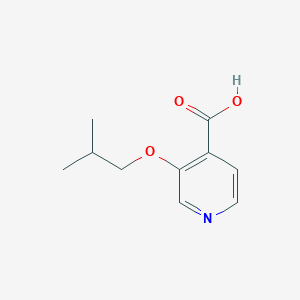![molecular formula C10H11F2NO B2998664 2-[(3,3-Difluorocyclobutyl)methoxy]pyridine CAS No. 2197577-86-7](/img/structure/B2998664.png)
2-[(3,3-Difluorocyclobutyl)methoxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(3,3-Difluorocyclobutyl)methoxy]pyridine” is a chemical compound with the CAS Number: 2098043-37-7 . It has a molecular weight of 228.24 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “2-[(3,3-Difluorocyclobutyl)methoxy]pyridine” is 1S/C11H14F2N2O/c12-11(13)4-9(5-11)7-16-10-3-8(6-14)1-2-15-10/h1-3,9H,4-7,14H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “2-[(3,3-Difluorocyclobutyl)methoxy]pyridine” is a liquid . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.科学的研究の応用
Synthesis and Molecular Structure
One of the key areas of research involving pyridine derivatives, like 2-[(3,3-Difluorocyclobutyl)methoxy]pyridine, is in the synthesis of new ligands and the study of their molecular structures. For instance, Silva et al. (1997) focused on the synthesis and molecular structure of new O/N/O ligands, including bis-phenol-pyridine and bis-phenol-pyrazole, which are structurally related to the target compound. These compounds have been analyzed using X-ray analysis to understand their molecular orientations and intramolecular interactions, which are crucial for their chemical behavior and potential applications (Silva et al., 1997).
Corrosion Inhibition
Pyridine derivatives also play a significant role in the field of corrosion inhibition. Ansari et al. (2015) investigated the adsorption and inhibitory effects of pyridine derivatives on steel corrosion. These studies involve examining the effectiveness of these compounds in preventing material degradation, which is essential for industrial applications (Ansari et al., 2015).
Optical and Magnetic Properties
In the realm of material science, research on pyridine derivatives extends to examining their optical and magnetic properties. Alexandropoulos et al. (2011) reported on the creation of lanthanide clusters using pyridine derivatives, displaying unique optical and magnetic characteristics. These properties are particularly significant for applications in sensing and information storage technologies (Alexandropoulos et al., 2011).
Electrocatalysis
Jahan et al. (2012) explored the use of pyridine-functionalized graphene in metal organic frameworks for enhancing electrocatalytic activity, particularly for oxygen reduction reactions. This research is pivotal in the development of more efficient and cost-effective electrocatalysts, with potential applications in fuel cells and other energy-related technologies (Jahan et al., 2012).
Antitumor Agents
In the field of medicinal chemistry, Rostom et al. (2009) synthesized and evaluated polymethoxylated fused pyridine ring systems as antitumor agents. This research is crucial for the development of new chemotherapeutic drugs, offering potential treatments for various cancers (Rostom et al., 2009).
Antimicrobial Activities
Tamer et al. (2018) conducted studies on the antimicrobial activities of pyridine-2-carboxylic acid and its derivatives. Understanding the antimicrobial properties of these compounds can lead to the development of new antibiotics or disinfectants, addressing the growing concern of antibiotic resistance (Tamer et al., 2018).
特性
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-10(12)5-8(6-10)7-14-9-3-1-2-4-13-9/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTKLLTXWINFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,3-Difluorocyclobutyl)methoxy]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

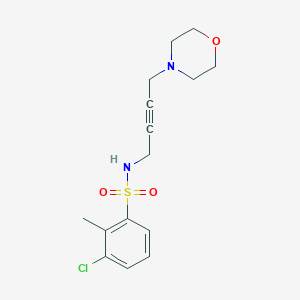
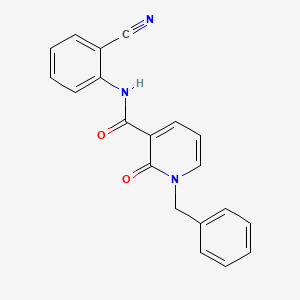
![6-[(4-Benzylpiperazin-1-yl)carbonyl]-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2998584.png)
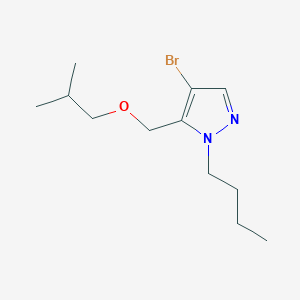
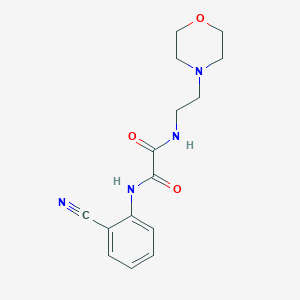
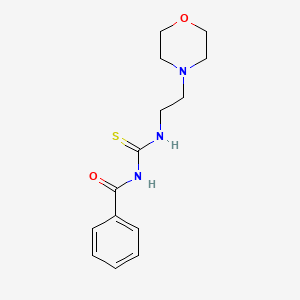
![2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2998590.png)
![2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2998593.png)
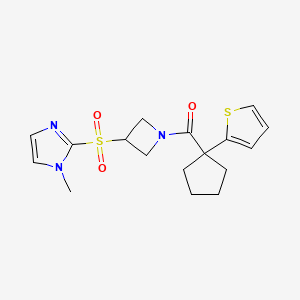
![Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2998597.png)
